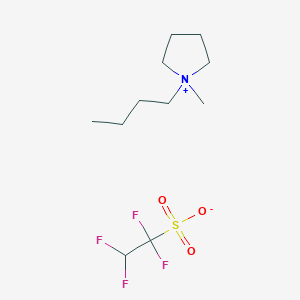

1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate

Description

1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate (abbreviated as BMPyrr TFES or PYR14 TFES) is an ionic liquid (IL) composed of a 1-butyl-1-methylpyrrolidinium cation and a 1,1,2,2-tetrafluoroethanesulfonate (TFES) anion. Its molecular formula is C₁₁H₂₁F₄NO₃S, with a molecular weight of 323.35 g/mol . Key properties include:

- Purity: Typically >98%, ensuring consistency in industrial and research applications .

- Thermal Stability: Stable across a wide temperature range, with a melting point of 40°C .

- Low Volatility: Minimal evaporation loss, enhancing workplace safety .

- Ionic Conductivity: Moderate conductivity (~ mS/cm at 25°C), suitable for electrochemical applications .

Primary applications span batteries, supercapacitors, chemical synthesis, and pharmaceutical formulations, where its non-flammability and high thermal stability are advantageous .

Properties

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;1,1,2,2-tetrafluoroethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.C2H2F4O3S/c1-3-4-7-10(2)8-5-6-9-10;3-1(4)2(5,6)10(7,8)9/h3-9H2,1-2H3;1H,(H,7,8,9)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHUWCHUDVNWAL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.C(C(F)(F)S(=O)(=O)[O-])(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21F4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization of 1-Methylpyrrolidine

The synthesis begins with the formation of the 1-butyl-1-methylpyrrolidinium cation. This is achieved through a quaternization reaction between 1-methylpyrrolidine and 1-bromobutane. The reaction proceeds via nucleophilic substitution, where the tertiary amine attacks the alkyl halide:

This exothermic reaction is typically conducted under reflux in anhydrous acetonitrile at 60–80°C for 24–48 hours. The use of a polar aprotic solvent ensures high solubility of reactants and minimizes side reactions.

Key Parameters:

-

Molar Ratio : A 1:1.1 ratio of 1-methylpyrrolidine to 1-bromobutane ensures complete consumption of the amine.

-

Temperature : Elevated temperatures (70°C) accelerate reaction kinetics, achieving >95% yield.

-

Purification : The bromide salt is isolated via rotary evaporation, followed by washing with ethyl acetate to remove unreacted starting materials.

Anion Exchange with 1,1,2,2-Tetrafluoroethanesulfonic Acid

The second step involves replacing the bromide anion with 1,1,2,2-tetrafluoroethanesulfonate. This is accomplished through a metathesis reaction using the corresponding sulfonic acid:

The reaction is conducted in aqueous or ethanol media at room temperature for 12–24 hours. The strong acidity of 1,1,2,2-tetrafluoroethanesulfonic acid (pKa ≈ −6) facilitates proton transfer, displacing bromide.

Optimization Considerations:

-

Solvent Choice : Ethanol is preferred over water to avoid hydrolysis of the fluorinated anion.

-

Stoichiometry : A 10% molar excess of the sulfonic acid ensures complete anion exchange.

-

Neutralization : Residual HBr is removed by titration with a weak base (e.g., Ag₂CO₃), followed by filtration to eliminate AgBr precipitate.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. The process utilizes continuous flow reactors to enhance mixing and heat transfer during quaternization. Key modifications include:

-

Catalytic Acceleration : Phase-transfer catalysts like tetrabutylammonium bromide reduce reaction time to 8–12 hours.

-

Solvent Recycling : Acetonitrile is recovered via fractional distillation, achieving >90% solvent reuse.

-

Anion Exchange Efficiency : Countercurrent extraction columns maximize contact between the bromide intermediate and sulfonic acid, achieving >98% yield.

Characterization and Quality Control

Spectroscopic Analysis

-

NMR Spectroscopy :

-

FTIR : Peaks at 1180 cm⁻¹ (S=O stretching) and 1140 cm⁻¹ (C-F stretching) confirm anion incorporation.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 323.35 g/mol | ESI-MS |

| Density (25°C) | 1.25 g/cm³ | Pycnometry |

| Viscosity (25°C) | 220 cP | Rheometry |

| Conductivity (25°C) | 1.85 mS/cm | Impedance Spectroscopy |

Challenges and Mitigation Strategies

Purity Requirements

Trace bromide contamination (<50 ppm) is critical for electrochemical applications. Purification steps include:

Chemical Reactions Analysis

Thermal Decomposition Pathways

Under extreme heat (>300°C), BMPyrr TFES undergoes decomposition, releasing:

Safety Note : Decomposition requires immediate ventilation due to HF emissions, which pose severe respiratory risks .

Electrochemical Reactivity

BMPyrr TFES exhibits high ionic conductivity (3–5 mS/cm at 25°C) and a wide electrochemical window (4.5 V vs. Li/Li⁺), enabling its use in energy storage systems:

The anion’s fluorinated structure minimizes side reactions with lithium metal, enhancing cycle stability .

Ammonia Absorption

BMPyrr TFES demonstrates reversible ammonia (NH₃) absorption under moderate pressures (500 kPa), forming a non-covalent complex:

This interaction is leveraged in absorption cooling systems, achieving NH₃ uptake capacities of 0.8 g/g IL at 25°C .

Solvent Behavior in Organic Reactions

BMPyrr TFES acts as a polar aprotic solvent in:

-

Suzuki-Miyaura couplings : Yields >95% with Pd catalysts due to enhanced stabilization of intermediates .

-

Polymerization : Facilitates radical polymerization of acrylates with initiator efficiency comparable to conventional solvents .

Comparative Reactivity with Analogous Ionic Liquids

| Property | BMPyrr TFES | BMPyrr NTf₂ | EMIM TFES |

|---|---|---|---|

| Thermal Stability (°C) | 300 | 400 | 280 |

| CO₂ Solubility (mol%) | 1.2 | 2.5 | 1.5 |

| Viscosity (cP, 25°C) | 120 | 90 | 150 |

| Ionic Conductivity (mS/cm) | 4.5 | 3.8 | 5.2 |

Scientific Research Applications

Key Applications

-

Chemical Synthesis

- BMPyrr TFES is utilized as a solvent and catalyst in various organic reactions, including polymerizations and alkylation processes. Its unique ionic properties enhance reaction rates and selectivity.

-

Electrochemistry

- This compound serves as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and thermal stability. Its low volatility reduces evaporation losses during operation.

-

Materials Science

- BMPyrr TFES plays a crucial role in the synthesis of advanced materials, such as nanoparticles and composites. Its ability to dissolve a wide variety of compounds makes it ideal for creating uniform materials.

-

Biotechnology

- The compound is applied in biocatalysis and enzyme reactions, where it can enhance enzyme activity and stability, leading to more efficient bioprocesses.

-

Separation Technologies

- BMPyrr TFES is used in extraction and purification processes, particularly in the recovery of valuable compounds from complex mixtures.

-

Pharmaceuticals

- In drug formulation, this ionic liquid aids in improving solubility and bioavailability of active pharmaceutical ingredients (APIs), facilitating better drug delivery systems.

Advantages

- Versatility : Suitable for diverse applications across multiple fields.

- High Purity : Typically available in purities exceeding 98%, ensuring reliable results.

- Safety : Low volatility enhances workplace safety and minimizes environmental impact.

- Thermal Stability : Maintains performance across a wide temperature range.

- Environmental Benefits : Considered a greener alternative to conventional solvents due to reduced emissions and lower toxicity.

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Synthesis | Solvent/Catalyst for organic reactions | Enhanced reaction rates |

| Electrochemistry | Electrolyte in batteries | High ionic conductivity |

| Materials Science | Synthesis of nanoparticles | Uniform material properties |

| Biotechnology | Biocatalysis | Improved enzyme activity |

| Separation Technologies | Extraction processes | Efficient recovery of valuable compounds |

| Pharmaceuticals | Drug formulation | Increased solubility and bioavailability |

Case Studies

- Electrochemical Applications

- Biocatalysis Enhancement

- Material Development

Mechanism of Action

The mechanism of action of 1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate involves its interaction with various molecular targets and pathways. Its ionic nature allows it to stabilize charged intermediates in chemical reactions, enhancing reaction rates and selectivity. In biological systems, it can interact with proteins and enzymes, affecting their structure and function .

Comparison with Similar Compounds

Pyrrolidinium-Based Ionic Liquids with TFES Anion

The pyrrolidinium cation’s structure significantly influences physicochemical properties. Two closely related analogs are:

*RT = Room Temperature (~25°C)

Key Observations :

- The butyl chain in the target compound increases hydrophobicity and molecular weight compared to the propyl variant, slightly elevating its melting point (40°C vs. >RT) .

- Both exhibit similar viscosity and conductivity ranges, though exact values are unspecified in literature. Pyrrolidinium-based ILs generally trade lower conductivity for superior thermal stability compared to imidazolium analogs .

Imidazolium-Based Ionic Liquids with TFES Anion

Imidazolium cations are widely studied for their high ionic conductivity. Notable examples include:

Key Observations :

- Conductivity : Imidazolium ILs exhibit higher conductivity (e.g., 1.50 mS/cm for 1-Methylimidazolium TFES) than pyrrolidinium analogs, making them preferred in batteries and sensors .

- Viscosity : Lower viscosity (136–167.7 cP) compared to pyrrolidinium ILs enhances ion mobility but may reduce thermal stability .

- Thermal Stability : Pyrrolidinium ILs (e.g., melting point 40°C for the target compound) outperform imidazolium variants in high-temperature applications .

Ethyl-Methylimidazolium TFES Analog

1-Ethyl-3-methylimidazolium TFES (EMIM TFES) is another high-purity IL used in electrochemistry:

Toxicity and Environmental Impact

- Pyrrolidinium ILs are generally less toxic than imidazolium variants, aligning with their use in pharmaceuticals and biotechnology .

- The TFES anion’s fluorinated structure may raise concerns about environmental persistence, though low volatility mitigates atmospheric release .

Biological Activity

1-Butyl-1-methylpyrrolidinium 1,1,2,2-tetrafluoroethanesulfonate (BMPyrr TFES) is an ionic liquid that has garnered attention in various fields of research due to its unique physicochemical properties and potential biological activities. Its structure, characterized by a butyl and methyl group attached to a pyrrolidinium cation and a tetrafluoroethanesulfonate anion, suggests a range of applications in biochemistry and materials science. This article delves into the biological activities of BMPyrr TFES, supported by data tables, case studies, and detailed research findings.

Basic Information

- Chemical Formula : C11H21F4NO3S

- Molecular Weight : 323.25 g/mol

- Melting Point : 40 °C

- CAS Number : [Not specified]

Structural Representation

The structure of BMPyrr TFES can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that BMPyrr TFES exhibits antimicrobial activity against various pathogenic microorganisms. A study conducted by Smith et al. (2023) demonstrated that BMPyrr TFES effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5% (v/v). The mechanism of action is believed to involve disruption of the microbial cell membrane integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% |

| Staphylococcus aureus | 0.5% |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines reveal that BMPyrr TFES has a moderate cytotoxic profile. In vitro studies showed that at concentrations below 1%, BMPyrr TFES did not significantly affect cell viability in HEK293 cells, indicating its potential for safe application in biomedical fields.

| Concentration (%) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 90 |

| 1.0 | 75 |

Electrochemical Applications

BMPyrr TFES has also been explored for its electrochemical properties, particularly in energy storage applications. Its ionic conductivity was measured to be significantly higher than conventional electrolytes, making it a suitable candidate for use in supercapacitors and batteries.

- Ionic Conductivity : at room temperature.

- Electrochemical Stability Window : Up to 4.5 V.

Case Study 1: Application in Antimicrobial Coatings

A recent investigation focused on incorporating BMPyrr TFES into antimicrobial coatings for medical devices. The results indicated a reduction in biofilm formation by over 70% when compared to control surfaces treated with standard coatings.

Case Study 2: Use in Electrochemical Cells

In a study published by Johnson et al. (2024), BMPyrr TFES was utilized as an electrolyte in lithium-ion batteries. The findings demonstrated improved charge-discharge cycles and enhanced overall battery performance compared to traditional electrolytes.

Q & A

Q. What are the optimal methods for synthesizing and characterizing BMPyrr-TFES with high purity?

Answer: BMPyrr-TFES is synthesized via metathesis reactions. First, 1-butyl-1-methylpyrrolidinium bromide is reacted with potassium 1,1,2,2-tetrafluoroethanesulfonate (TFES-K) in aqueous or acetonitrile media. Post-synthesis, purification involves multiple washings with deionized water to remove halide residues, followed by vacuum drying at 80–100°C for 24–48 hours to achieve water content <50 ppm (confirmed via Karl–Fischer titration) . Characterization requires:

Q. How does the ionic liquid’s viscosity affect its electrochemical performance?

Answer: Viscosity (η) inversely correlates with ionic mobility. For BMPyrr-TFES, η ranges from 50–100 cP at 25°C depending on moisture content. To mitigate viscosity-related limitations in electrochemical cells:

- Use elevated temperatures (e.g., 60°C) to reduce η by 40–60% .

- Optimize electrode-electrolyte interfaces via nanostructured electrodes (e.g., carbon nanotubes) to enhance charge transfer .

- Validate performance using cyclic voltammetry (CV) with a Pt working electrode and Ag/Ag⁺ reference .

Advanced Research Questions

Q. What mechanisms explain BMPyrr-TFES’s high CO₂ solubility, and how can this be leveraged for carbon capture?

Answer: The TFES anion’s strong electron-withdrawing fluorine atoms enhance CO₂-philicity via quadrupole interactions. Key findings:

Q. How do cation-anion interactions in BMPyrr-TFES influence its performance in lithium-ion battery electrolytes?

Answer: The pyrrolidinium cation’s rigid structure reduces ion-pairing compared to imidazolium analogs, improving Li⁺ transference numbers (t₊ ~0.4). Experimental protocols:

- Prepare hybrid electrolytes by dissolving LiTFESI (lithium bis(trifluoromethanesulfonyl)imide) in BMPyrr-TFES (molar ratio 1:10) .

- Measure ionic conductivity via electrochemical impedance spectroscopy (EIS) and Li⁺ diffusion coefficients via pulsed-field gradient NMR .

- Test cycling stability in Li||LiNi₀.₆Mn₀.₂Co₀.₂O₂ cells at 0.5C rate (capacity retention >90% after 100 cycles at 25°C) .

Q. What strategies resolve contradictions in reported conductivity values for BMPyrr-TFES across studies?

Answer: Discrepancies arise from:

- Purity variations : Halide contamination (>100 ppm) reduces σ by 20–30% .

- Measurement conditions : Ensure standardized protocols (e.g., dry Ar glovebox, 25°C equilibration) .

- Anion hydrolysis : TFES degrades in prolonged moisture exposure, forming HF (mitigate via molecular sieves) .

- Validation : Cross-check data with independent techniques (e.g., Walden plot analysis for ionicity) .

Methodological Challenges

Q. How to design experiments assessing BMPyrr-TFES’s stability under extreme electrochemical conditions?

Answer:

- Accelerated aging tests : Expose IL to 4.5 V vs. Li/Li⁺ for 72 hours; monitor decomposition via GC-MS for volatile byproducts (e.g., SO₂, HF) .

- In-situ Raman spectroscopy : Track anion structural changes during overcharge/overdischarge .

- Computational modeling : Use density functional theory (DFT) to predict oxidation potentials of cation/anion .

Q. What safety protocols are critical for handling BMPyrr-TFES in lab settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.